(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound "(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone" is a heterocyclic molecule featuring a piperazine core linked to a 4-chlorophenyl-substituted tetrazole moiety and a 5-methylisoxazole ketone group. Its synthesis likely follows protocols analogous to related piperazine-tetrazole derivatives, such as reacting brominated intermediates with tetrazole-thiols or similar nucleophiles under inert conditions .
Properties
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-12-10-15(20-27-12)17(26)24-8-6-23(7-9-24)11-16-19-21-22-25(16)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYOOOXNPHPSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates several bioactive functional groups, including a piperazine ring, a tetrazole moiety, and a 5-methylisoxazole unit. This article explores the biological activities associated with this compound, synthesizing findings from various studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 490.0 g/mol. The presence of the piperazine and tetrazole rings suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that compounds containing piperazine and tetrazole structures often exhibit significant biological activities. Specifically, the compound may act as an inhibitor of sodium-dependent transporters, which are crucial in various physiological processes. This activity suggests possible applications in treating conditions related to dyslipidemia and other metabolic disorders.
Pharmacological Profiles
| Compound | Key Features | Biological Activity |
|---|---|---|
| (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone | Complex structure with piperazine and tetrazole | Potential sodium transporter inhibition |
| 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | Similar tetrazole and piperazine structure | Potential sodium transporter inhibition |
| 1-[4-(pyridin-3-ylsulfonyl)piperazine] | Contains pyridine instead of thiophene | Varies in transporter interaction |
In Vivo Studies
In vivo evaluations of similar compounds have shown varying degrees of efficacy:
- Neuroprotective Activity : Compounds with piperazine and tetrazole moieties have been linked to neuroprotection in models of cerebral ischemia.
- Transporter Inhibition : Preliminary studies suggest that these compounds may inhibit specific transporter proteins involved in lipid metabolism, which could be beneficial for managing metabolic disorders.
Future Directions for Research
Given the promising structural characteristics and preliminary findings regarding biological activity, future research should focus on:
- Detailed Pharmacological Studies : Comprehensive in vitro and in vivo studies to elucidate the mechanisms of action.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure affect biological activity.
- Clinical Trials : Progressing towards clinical evaluations to assess therapeutic potential in humans.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Piperazine-Tetrazole Derivatives with Sulfonyl Linkers
describes 4-substituted phenylsulfonyl piperazines with tetrazole-thioether linkages. Key contrasts include:
- Linker Chemistry : The target compound employs a ketone linker between piperazine and isoxazole, while derivatives use sulfonyl and thioether groups. Sulfonyl groups enhance solubility but may reduce cell permeability compared to ketones .
- Synthetic Yield: reports yields via nucleophilic substitution (tetrazole-thiol + bromoethanone), but the target compound’s synthesis efficiency is unspecified. Reaction conditions (e.g., ethanol/triethylamine vs. DMF crystallization in 4/5) may influence scalability .
Bioactivity Context
- Antiproliferative Potential: Piperazine-tetrazole derivatives are explored in oncology. For example, ferroptosis-inducing compounds () show selective toxicity in oral squamous cell carcinoma (OSCC). The target compound’s chlorophenyl group may enhance pro-oxidant effects, analogous to FINs .
- Receptor Binding: Tetrazoles mimic carboxylates in receptor interactions (e.g., cannabinoid receptors, ). The 5-methylisoxazole group could modulate affinity for kinases or GPCRs, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
